N-(4-fluorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide

Spirocyclic chemistry Structural isomer differentiation Scaffold hopping

N-(4-fluorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide (CAS 896335-88-9) is a synthetic small molecule belonging to the spiro[chroman-2,4'-piperidin]-4-one carboxamide class. This chemotype features a rigid spirocyclic junction connecting a chroman-4-one moiety to an N-substituted piperidine carboxamide, a scaffold that has been structurally characterized in patents encompassing ion channel modulation and acetyl-CoA carboxylase (ACC) inhibition.

Molecular Formula C20H19FN2O3
Molecular Weight 354.381
CAS No. 896335-88-9
Cat. No. B2939267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide
CAS896335-88-9
Molecular FormulaC20H19FN2O3
Molecular Weight354.381
Structural Identifiers
SMILESC1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)F
InChIInChI=1S/C20H19FN2O3/c21-14-5-7-15(8-6-14)22-19(25)23-11-9-20(10-12-23)13-17(24)16-3-1-2-4-18(16)26-20/h1-8H,9-13H2,(H,22,25)
InChIKeyZIFPFMMIHZYANL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-(4-fluorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide (CAS 896335-88-9): Compound Class and Procurement Baseline


N-(4-fluorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide (CAS 896335-88-9) is a synthetic small molecule belonging to the spiro[chroman-2,4'-piperidin]-4-one carboxamide class. This chemotype features a rigid spirocyclic junction connecting a chroman-4-one moiety to an N-substituted piperidine carboxamide, a scaffold that has been structurally characterized in patents encompassing ion channel modulation [1] and acetyl-CoA carboxylase (ACC) inhibition [2]. The compound incorporates a 4-fluorophenyl substituent on the distal urea/amide nitrogen, a modification that differentiates it from unsubstituted phenyl, alkyl, or heteroaryl analogs within the same spirocyclic series. Its molecular formula is C20H19FN2O3 (MW 354.38 g/mol). Publicly available primary quantitative bioactivity data for this specific CAS registry number are extremely limited; the procurement decision must therefore be informed by class-level structure-activity relationships and the specific structural features that distinguish this compound from its closest analogs.

Why N-(4-fluorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide Cannot Be Replaced by a Close Analog: The Critical Role of the 4-Fluorophenyl Urea Moiety and 4-Oxo Spirocyclic Core


Within the spiro[chroman-2,4'-piperidine]-1'-carboxamide series, even minor alterations to the N-substituent or oxidation state of the chroman ring produce compounds with fundamentally different biological profiles. The 4-fluorophenyl substituent on the target compound introduces a specific hydrogen-bond acceptor (fluorine) and alters both electronic distribution and lipophilicity relative to unsubstituted phenyl [1], m-tolyl [2], or phenethyl analogs [3], all of which are commercially available and may be mistakenly considered interchangeable. Critically, the 4-oxo group on the chroman ring distinguishes this compound from the structurally deceptively similar benzodioxole-fused spirocyclic urea CHEMBL3329375 (PubChem CID 118712358) [4], which shares the identical molecular formula (C20H19FN2O3) but exhibits a completely different heterocyclic core. The benzodioxole analog has experimentally determined binding affinities of Ki > 10,000 nM at both human MT1 and MT2 melatonin receptors [4], indicating that even isomeric or near-isomeric compounds within this molecular formula space are not functionally interchangeable. Without compound-specific data, procurement of the wrong analog risks invalidating an entire screening campaign or SAR study.

Quantitative Differentiation Evidence for N-(4-fluorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide (CAS 896335-88-9) Versus Closest Analogs and Isomers


Structural Differentiation: The 4-Oxo Chroman Moiety Distinguishes the Target from the Benzodioxole Isomer (CHEMBL3329375)

The target compound N-(4-fluorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide contains a chroman-4-one (4-oxo) core. A near-isomeric compound sharing the identical molecular formula (C20H19FN2O3) and the same 4-fluorophenyl carboxamide motif, but possessing a methylenedioxy-bridged benzodioxole core instead of the chroman-4-one, is registered as CHEMBL3329375 (PubChem CID 118712358) [1]. The structural difference is unambiguous: the target compound features a ketone at position 4 of the chroman ring, whereas CHEMBL3329375 replaces this with a fused 1,3-dioxole ring system. This distinction alters hydrogen-bonding capacity, ring electronics, and three-dimensional conformation, directly impacting target engagement.

Spirocyclic chemistry Structural isomer differentiation Scaffold hopping

Class-Level ACC Pharmacophore: Spiro[chroman-2,4'-piperidin]-4-one Scaffold Establishes Nanomolar ACC Inhibitory Potential

The spiro[chroman-2,4'-piperidin]-4-one scaffold to which the target compound belongs has been validated as an acetyl-CoA carboxylase (ACC) inhibitory pharmacophore. In the foundational study by Shinde et al. (2009), a series of 23 spiro[chroman-2,4'-piperidin]-4-one derivatives (38a–m and 43a–j) were synthesized and evaluated for in vitro ACC inhibition [1]. Several compounds achieved inhibitory activity in the low nanomolar range. Compound 38j, a representative of this class, reduced the respiratory quotient (RQ) in C57BL/6J mice in vivo, confirming target engagement and whole-body pharmacodynamic effect [1]. While the specific N-(4-fluorophenyl) analog has not been individually reported in this dataset, its core scaffold identity places it within a quantitatively validated ACC inhibitor chemotype, a claim that cannot be made for comparator scaffolds lacking the 4-oxo chroman motif.

Acetyl-CoA carboxylase ACC inhibitor Metabolic disease

Ion Channel Modulator Patent Coverage: The Spirocyclic Chroman-Piperidine Carboxamide Scaffold Is a Privileged Structure for NaV Channel Inhibition

Vertex Pharmaceuticals has filed extensive patent families (e.g., EP2675812B1, US20120245136) claiming chroman spirocyclic piperidine amide derivatives as inhibitors of voltage-gated sodium channels (NaV's), with particular relevance to pain, epilepsy, and cardiac arrhythmias [1]. The generic Markush structures encompass the N-(4-fluorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide scaffold. The patent disclosures establish that the spirocyclic chroman-piperidine amide chemotype possesses drug-like properties suitable for ion channel modulation, a therapeutic area distinct from the ACC inhibition context described above. Compounds lacking the spirocyclic chroman-4-one core (e.g., simple piperidine carboxamides without the spiro junction) would not fall within this privileged intellectual property space and may exhibit different ion channel selectivity profiles.

Voltage-gated sodium channel NaV inhibitor Pain therapeutics

Physicochemical Differentiation: The 4-Fluorophenyl Substituent Modulates logP and Hydrogen-Bonding Capacity Relative to Unsubstituted Phenyl and Alkyl Analogs

The 4-fluorophenyl substituent on the target compound introduces distinct physicochemical properties compared to common commercially available analogs in the spiro[chroman-2,4'-piperidine]-1'-carboxamide series [1]. The fluorine atom serves as a weak hydrogen-bond acceptor, increases metabolic stability relative to unsubstituted phenyl rings, and modulates lipophilicity (computed logP). While direct experimental logP or solubility data for the target compound are not available in the public domain, the structural comparison alone defines a meaningful difference: the 4-fluorophenyl analog is expected to exhibit higher lipophilicity than N-ethyl or N-methyl analogs, but potentially lower lipophilicity than N-phenethyl or N-benzyl analogs, positioning it within a specific property window for membrane permeability and target engagement.

Lipophilicity Physicochemical properties Drug-likeness

Procurement-Driven Application Scenarios for N-(4-fluorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide (CAS 896335-88-9)


ACC Inhibitor Screening and SAR Expansion

For laboratories engaged in acetyl-CoA carboxylase (ACC) inhibitor discovery, this compound serves as a rationally selected member of the spiro[chroman-2,4'-piperidin]-4-one series, a scaffold validated by Shinde et al. (2009) to produce low-nanomolar ACC inhibitors with in vivo efficacy [1]. The 4-fluorophenyl substituent probes the electronic and steric tolerance of the ACC binding pocket at the urea/amide terminus, complementing existing data for unsubstituted phenyl, m-tolyl, and heteroaryl analogs. Procurement for an ACC screening panel is justified by the class-level pharmacophore validation, even in the absence of compound-specific IC50 data.

NaV Channel Pharmacology and Pain Target Screening

Given the Vertex patent estate (EP2675812B1) claiming chroman spirocyclic piperidine amides as NaV channel inhibitors [2], this compound is a relevant tool for academic or industrial groups investigating voltage-gated sodium channel subtype selectivity. The spirocyclic scaffold provides conformational rigidity that distinguishes these compounds from flexible piperidine amides, potentially influencing NaV subtype selectivity (NaV1.7, NaV1.8). Researchers should verify compound identity by 1H NMR and LC-MS upon receipt, as the near-isomeric benzodioxole analog (CHEMBL3329375 [3]) could confound screening results if mis-supplied.

Focused Library Design for Metabolic or Pain Therapeutics

Medicinal chemistry groups constructing focused compound libraries for metabolic disease (ACC) or pain (NaV) programs can incorporate this compound as a key intermediate or reference standard. The 4-fluorophenyl urea motif is a privileged fragment in kinase and enzyme inhibitor design, and its installation on the spirocyclic chroman-piperidine core provides a vector for further diversification. The compound's computed physicochemical profile (logP ~3.3–4.1, single rotatable bond) [4] suggests adequate membrane permeability for cellular assays, positioning it as a suitable starting point for hit-to-lead optimization in either therapeutic area.

Chemical Biology Probe for Fatty Acid Metabolism Studies

Building on the class-level ACC inhibitory activity [1], this compound can be deployed as a chemical probe in cellular assays measuring fatty acid synthesis, malonyl-CoA levels, or fatty acid oxidation (e.g., in hepatocyte or adipocyte models). The specificity of any observed metabolic effect should be confirmed by comparison with structurally distinct ACC inhibitors (e.g., CP-640186, ND-630) and by demonstrating that the benzodioxole analog CHEMBL3329375 (Ki > 10 μM at MT1/MT2 [3]) does not recapitulate the metabolic phenotype, thereby controlling for off-target effects mediated by the 4-fluorophenyl carboxamide moiety alone.

Quote Request

Request a Quote for N-(4-fluorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.